4-フェニルキノリン

概要

説明

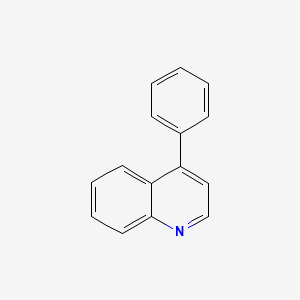

4-Phenylquinoline is a heterocyclic aromatic compound that consists of a quinoline ring system with a phenyl group attached at the fourth position. Quinoline itself is a nitrogen-containing heterocycle, and the addition of a phenyl group enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.

科学的研究の応用

4-Phenylquinoline has a wide range of applications in scientific research:

作用機序

Target of Action

4-Phenylquinoline primarily targets the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a significant target for antiretroviral therapy . Additionally, quinoline derivatives have been found to target G-quadruplexes , non-canonical nucleic acid structures found in specific G-rich DNA or RNA sequences in the human genome .

Mode of Action

4-Phenylquinoline interacts with its targets by binding to an allosteric site, triggering HIV-1 IN multimerisation . This interaction disrupts the normal function of the enzyme, thereby inhibiting the replication of the HIV virus . In the case of G-quadruplexes, quinoline derivatives stabilize these structures, which can lead to telomerase inhibition .

Biochemical Pathways

The inhibition of hiv-1 in disrupts the viral replication process, affecting the overall life cycle of the hiv virus . The stabilization of G-quadruplexes can affect various cellular processes, including DNA replication, transcription, and translation .

Pharmacokinetics

Quinolones, a class of compounds to which 4-phenylquinoline belongs, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 4-Phenylquinoline may also exhibit good bioavailability.

Result of Action

The primary result of 4-Phenylquinoline’s action is the inhibition of HIV-1 replication . By disrupting the function of HIV-1 IN, the compound prevents the virus from integrating its genetic material into the host cell’s DNA, thereby blocking the production of new virus particles . The stabilization of G-quadruplexes can lead to telomerase inhibition, potentially limiting the proliferation of cancer cells .

生化学分析

Biochemical Properties

4-Phenylquinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Phenylquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and cell division . This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately causing cell death. Additionally, 4-Phenylquinoline interacts with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to alterations in the metabolic pathways and affect the overall biochemical balance within the cell.

Cellular Effects

4-Phenylquinoline exerts significant effects on various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c. Furthermore, 4-Phenylquinoline influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor-kappa B (NF-κB), resulting in changes in the expression of genes involved in inflammation and immune response .

Molecular Mechanism

The molecular mechanism of action of 4-Phenylquinoline involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 4-Phenylquinoline to the active site of topoisomerase II, leading to the inhibition of its catalytic activity . This binding prevents the enzyme from re-ligating the cleaved DNA strands, resulting in the accumulation of DNA breaks and subsequent cell death. Additionally, 4-Phenylquinoline has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme group, thereby affecting the metabolism of various substrates . The compound also modulates gene expression by interacting with transcription factors such as NF-κB, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylquinoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Phenylquinoline is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to 4-Phenylquinoline can lead to the development of resistance in certain cell lines, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have also revealed that 4-Phenylquinoline can induce changes in cellular metabolism, including alterations in the levels of key metabolites and the activity of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 4-Phenylquinoline vary with different dosages in animal models. At low doses, 4-Phenylquinoline has been shown to exhibit potent anticancer activity with minimal toxicity . At higher doses, the compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Studies have also identified threshold effects, where the efficacy of 4-Phenylquinoline plateaus beyond a certain dosage, indicating the need for careful dose optimization in therapeutic applications .

Metabolic Pathways

4-Phenylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, 4-Phenylquinoline has been shown to affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 4-Phenylquinoline within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its efflux from cells . This interaction can affect the intracellular concentration of 4-Phenylquinoline and influence its therapeutic efficacy. Additionally, 4-Phenylquinoline has been shown to bind to plasma proteins, affecting its distribution and bioavailability in the body . The compound’s localization and accumulation within specific tissues can also be influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of 4-Phenylquinoline is critical for its activity and function. Studies have shown that 4-Phenylquinoline predominantly localizes to the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, 4-Phenylquinoline has been observed to accumulate in the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . The subcellular distribution of 4-Phenylquinoline is essential for its therapeutic effects and can influence its overall efficacy and safety profile.

準備方法

Synthetic Routes and Reaction Conditions: 4-Phenylquinoline can be synthesized through several methods, including:

Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Pfitzinger Reaction: This involves the reaction of isatin with an aryl ketone in the presence of a base to form quinoline derivatives.

Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of 4-Phenylquinoline typically involves large-scale application of the Friedländer synthesis due to its efficiency and relatively mild reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product.

化学反応の分析

4-Phenylquinoline undergoes various chemical reactions, including:

Reduction: Catalytic hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or alkylated phenylquinoline derivatives.

類似化合物との比較

4-Phenylquinoline can be compared with other quinoline derivatives such as:

2-Phenylquinoline: Similar structure but with the phenyl group at the second position, leading to different chemical reactivity and biological activity.

8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position, widely used as a chelating agent and in medicinal chemistry.

Quinoline N-oxide: An oxidized form of quinoline with different electronic properties and reactivity.

Uniqueness: 4-Phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.

生物活性

4-Phenylquinoline is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its efficacy as an anti-inflammatory, analgesic, and antiviral agent, alongside relevant case studies and research findings.

Chemical Structure and Properties

4-Phenylquinoline belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Its general formula can be represented as CHN, highlighting the presence of a phenyl group at the 4-position of the quinoline skeleton.

1. Anti-inflammatory and Analgesic Properties

Recent studies have demonstrated that derivatives of 4-phenylquinoline exhibit potent anti-inflammatory and analgesic activities. For instance, a study evaluated various 2-(4-phenylquinoline-2-yl)phenol derivatives for their ability to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain pathways. The most effective compounds showed IC values as low as 0.021 µM, indicating significant inhibition potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX-2 Inhibition Potency of 4-Phenylquinoline Derivatives

| Compound | IC (µM) | Activity |

|---|---|---|

| 4h | 0.021 | COX-2 Inhibitor |

| 4j | 0.092 | COX-2 Inhibitor |

| 4f | 0.064 | Anti-inflammatory |

The study also included in vivo tests using a yeast-induced pyrexia model, where compounds like 4f and 4h exhibited significant antipyretic effects .

2. Antiviral Activity

Another area of interest is the antiviral activity of 4-phenylquinoline derivatives against HIV-1. Research has indicated that these compounds can inhibit HIV-1 integrase multimerization, an essential step in viral replication. Specifically, para-chloro-4-phenylquinoline was identified with an EC value of 0.10 µM in inhibiting this process . This suggests that modifications at the 4-position of the quinoline scaffold can enhance antiviral efficacy.

Table 2: Antiviral Activity of Selected Quinoline Derivatives

| Compound | EC (µM) | Mechanism |

|---|---|---|

| 11b | 0.10 | Integrase Multimerization Inhibitor |

| 15f | 0.08 | Integrase Multimerization Inhibitor |

3. Antimicrobial Properties

The antimicrobial potential of phenylquinoline derivatives has also been explored extensively. A series of synthesized compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly influenced antibacterial activity, with some derivatives outperforming conventional antibiotics like ampicillin .

Table 3: Antibacterial Activity Against Various Strains

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 22 |

| Compound B | Escherichia coli | 19 |

| Compound C | Pseudomonas aeruginosa | 25 |

Case Study: COX-2 Inhibition

A notable study focused on the synthesis and evaluation of phenylquinoline derivatives as COX-2 inhibitors. The study found that specific substitutions on the phenyl group significantly enhanced anti-inflammatory activity without causing ulcerogenic effects typically associated with NSAIDs .

Case Study: HIV-1 Integrase Inhibition

In another investigation, researchers synthesized multisubstituted quinolines to assess their ability to inhibit HIV replication through integrase inhibition. The findings indicated that certain derivatives could effectively bind to allosteric sites on integrase, offering a promising avenue for HIV treatment development .

特性

IUPAC Name |

4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUXGFHUYBUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334785 | |

| Record name | 4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-03-8 | |

| Record name | 4-Phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-phenylquinoline?

A1: The molecular formula of 4-phenylquinoline is C15H11N, and its molecular weight is 205.25 g/mol.

Q2: Are there any spectroscopic data available to characterize 4-phenylquinoline?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize 4-phenylquinoline and its derivatives. For instance, Fourier transform infrared (FTIR) spectroscopy has been employed to confirm the presence of specific functional groups, such as C=O, N-H, and O-H, in synthesized derivatives. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been extensively used to elucidate the structures and assign proton and carbon signals in these compounds. [, , ]

Q3: What are the common synthetic approaches to obtain 4-phenylquinoline derivatives?

A3: The Friedländer condensation reaction is a widely employed method for synthesizing substituted 4-phenylquinolines. This acid-catalyzed reaction involves the condensation of 2-aminobenzophenones with various ketones or aldehydes. [, , , , , , ] Researchers have explored different catalysts and reaction conditions to optimize the yield and selectivity of this reaction. For example, one study demonstrated the use of copper (II) ions, originating from a CuBTC metal-organic framework, as a soluble catalyst in the Friedländer synthesis. []

Q4: What types of reactions can 4-phenylquinoline derivatives undergo?

A4: 4-Phenylquinoline derivatives exhibit diverse reactivity, making them valuable building blocks for synthesizing more complex molecules. Some notable reactions include:

- N-Alkylation: Researchers have reported the N-alkylation of 4-phenylquinoline derivatives using various alkylating agents. [] For instance, one study described the N-alkylation of ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with N-heterocycles using ZnO nanorods as a catalyst. []

- Halogenation: The introduction of halogen atoms, such as bromine, into the 4-phenylquinoline scaffold is possible. [] These halogenated derivatives can serve as versatile intermediates for further functionalization, enabling access to a broader range of 4-phenylquinoline-based compounds.

Q5: Can 4-phenylquinoline derivatives act as ligands in metal complexes?

A5: Yes, certain 4-phenylquinoline derivatives can function as ligands in metal complexes. Studies have shown that derivatives with two nitrogen-containing binding sites can act as asymmetric bidentate ligands, forming complexes with transition metals such as ruthenium, osmium, or iridium. [, ] These metal complexes have garnered significant attention for their potential applications in various fields, including catalysis and materials science.

Q6: Do 4-phenylquinoline derivatives exhibit any notable photophysical properties?

A6: Yes, many 4-phenylquinoline derivatives display intriguing photoluminescent properties, making them attractive candidates for applications in organic electronics and optoelectronics. These compounds often exhibit blue or green emissions, and their emission properties can be fine-tuned by introducing various substituents onto the 4-phenylquinoline core. [, , , ]

Q7: What are some potential applications of 4-phenylquinoline derivatives in organic electronics?

A7: The unique photophysical properties of 4-phenylquinoline derivatives have led to their exploration as emissive materials in organic light-emitting diodes (OLEDs). [, , , ] Researchers have synthesized and characterized various 4-phenylquinoline-based polymers and oligomers for this purpose. For example, one study reported the synthesis of oligothiophene-b-oligoquinoline-b-oligothiophene triblock co-oligomers, which demonstrated efficient blue, green, and yellow emissions in OLED devices. []

Q8: Have 4-phenylquinoline derivatives shown any promising biological activities?

A8: Research on 4-phenylquinoline derivatives has revealed a wide range of potential biological activities, including:

- Antidepressant activity: Several studies have investigated the antidepressant potential of 4-phenylquinoline derivatives. [, , , ] Some derivatives demonstrated potent antidepressant effects in animal models, comparable to or even exceeding the efficacy of standard antidepressants. [, , ]

- Hypolipidemic activity: Studies have explored the hypolipidemic properties of certain 4-phenylquinoline derivatives, demonstrating their potential in managing lipid levels. [] One study identified 8-methoxy-4-phenylquinoline as a bioactive compound with hypolipidemic activity in the leaves of Ficus polita. []

- Angiotensin II receptor antagonist activity: Some 4-phenylquinoline derivatives have exhibited potent antagonistic activity against the angiotensin II type 1 (AT1) receptor. [, ] These findings suggest their potential as antihypertensive agents. Notably, researchers have designed and synthesized novel AT1 receptor antagonists incorporating 4-phenylquinoline moieties, with some compounds demonstrating nanomolar affinity for the AT1 receptor. []

Q9: What are the structure-activity relationships (SAR) observed for 4-phenylquinoline derivatives?

A9: SAR studies have been crucial in understanding how structural modifications to the 4-phenylquinoline scaffold influence its biological activity, potency, and selectivity. Researchers have systematically varied substituents at different positions on the quinoline ring and the phenyl ring to explore these relationships. [, , , , , ] These studies have provided valuable insights into optimizing the design and synthesis of more potent and selective 4-phenylquinoline-based drug candidates.

Q10: How has computational chemistry contributed to the understanding of 4-phenylquinoline derivatives?

A10: Computational chemistry has played a vital role in elucidating the structural, electronic, and optical properties of 4-phenylquinoline derivatives. Researchers have employed various computational methods, including density functional theory (DFT) and ab initio calculations, to study these compounds. [, ] DFT calculations have been particularly helpful in investigating the electronic structures and optical properties, providing insights into their potential applications in OLEDs and other optoelectronic devices. [] Moreover, molecular docking studies have been conducted to investigate the binding modes and interactions of 4-phenylquinoline derivatives with their biological targets, such as the AT1 receptor. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。